molecular formula C6H5NOS B8671635 2-Isocyanato-3-methylthiophene

2-Isocyanato-3-methylthiophene

Cat. No.: B8671635
M. Wt: 139.18 g/mol
InChI Key: QQLKGCQKXTVFOC-UHFFFAOYSA-N
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Description

2-Isocyanato-3-methylthiophene is a heterocyclic compound featuring a thiophene backbone substituted with an isocyanate (-NCO) group at position 2 and a methyl (-CH₃) group at position 3. Its molecular formula is C₅H₅NOS, with a calculated molecular weight of 127.16 g/mol. The isocyanate group confers high reactivity toward nucleophiles (e.g., amines, alcohols), making it valuable in synthesizing ureas, urethanes, and heterocyclic polymers. Applications span agrochemicals, pharmaceuticals, and specialty polymers, though its niche use requires stringent handling due to the hazards associated with isocyanates (e.g., respiratory sensitization) .

Properties

Molecular Formula

C6H5NOS

Molecular Weight

139.18 g/mol

IUPAC Name

2-isocyanato-3-methylthiophene

InChI

InChI=1S/C6H5NOS/c1-5-2-3-9-6(5)7-4-8/h2-3H,1H3

InChI Key

QQLKGCQKXTVFOC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)N=C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The reactivity and applications of 2-Isocyanato-3-methylthiophene are influenced by its functional groups and substituents. Below is a comparative analysis with structurally or functionally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Substituents Reactivity Profile Applications References
This compound C₅H₅NOS 127.16 Isocyanate (-NCO) 3-Methyl High reactivity with amines/alcohols; steric hindrance from methyl Polymer crosslinking, agrochemicals -
Methyl-2-isothiocyanatothiophene-3-carboxylate C₇H₅NO₂S₂ 199.24 Isothiocyanate (-NCS) 3-Carboxylate methyl ester Forms thioureas; moderate reactivity due to electron-withdrawing ester Pharmaceutical intermediates
Toluene diisocyanate (TDI, mixed isomers) C₉H₆N₂O₂ 174.16 Diisocyanate (-NCO) Methylbenzene backbone Extremely reactive; polymerizes with polyols Polyurethane production, adhesives
2-Isocyanatothiophene C₄H₃NOS 113.14 Isocyanate (-NCO) None Higher reactivity (no steric hindrance) Materials science, organic synthesis -

Detailed Analysis

Functional Group Reactivity

  • Isocyanate (-NCO) vs. Isothiocyanate (-NCS):

  • The isocyanate group in this compound reacts with amines to form ureas, whereas isothiocyanates (e.g., Methyl-2-isothiocyanatothiophene-3-carboxylate) yield thioureas. Isocyanates are generally more electrophilic due to the higher electronegativity of oxygen compared to sulfur, accelerating nucleophilic additions .
    • Diisocyanates (TDI):
  • Toluene diisocyanate’s dual -NCO groups enable crosslinking in polyurethanes, a property absent in monofunctional thiophene-based isocyanates. However, TDI’s volatility and toxicity necessitate stricter handling protocols .

Substituent Effects

  • 3-Methyl Group:

  • It also enhances lipophilicity, improving solubility in organic solvents. Carboxylate Ester ():
  • The electron-withdrawing ester group in Methyl-2-isothiocyanatothiophene-3-carboxylate reduces nucleophilicity at the thiophene ring, directing reactivity toward the -NCS group. This contrasts with the electron-donating methyl group in the target compound .

Industrial and Research Relevance

  • This compound is tailored for niche applications (e.g., functionalized polymers), whereas TDI dominates bulk polyurethane production. Thiophene derivatives like Methyl-2-isothiocyanatothiophene-3-carboxylate are preferred in drug discovery due to their stability and modular reactivity .

Safety and Regulatory Considerations Isocyanates require rigorous safety measures (e.g., ventilation, PPE) due to respiratory risks. TDI’s regulatory reporting requirements under EPCRA highlight its hazards, a framework applicable to monoisocyanates like this compound .

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